Product packaging for 5-Iodo-3-methylindole(Cat. No.:)

5-Iodo-3-methylindole

Cat. No.: B13696101
M. Wt: 257.07 g/mol
InChI Key: ARJWPDITDNELST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-3-methylindole is a halogenated indole derivative of significant interest in pharmacological and agricultural research due to its potent biological activities. Recent studies highlight its promise as an antimicrobial agent, showing efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB) both in planktonic form and within biofilms, with a demonstrated MIC of 64 µg/mL . Furthermore, it exhibits synergistic effects when combined with conventional antibiotics like carbapenems, enhancing their activity against resistant pathogens . Beyond antimicrobial applications, this compound demonstrates strong nematicidal properties. Research against root-knot nematodes ( Meloidogyne incognita ) has shown it induces rapid juvenile mortality and can inhibit important nematode enzymes like glutathione S-transferase (GST), suggesting a multi-faceted mode of action . Studies on related nematodes indicate that its mechanism may involve inducing a non-apoptotic cell death pathway known as methuosis, characterized by the formation of giant vacuoles . This compound is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are directed to consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN B13696101 5-Iodo-3-methylindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

5-iodo-3-methyl-1H-indole

InChI

InChI=1S/C9H8IN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3

InChI Key

ARJWPDITDNELST-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 3 Methylindole and Its Precursors

Cyclization and Annulation Approaches

An alternative to direct functionalization is the construction of the indole (B1671886) ring from precursors that already contain the desired iodine substituent. This strategy offers excellent control over regiochemistry, as the position of the iodine atom is predetermined by the structure of the starting material.

This approach involves synthesizing the indole scaffold from acyclic or simpler cyclic molecules. A common strategy involves the cyclization of appropriately substituted anilines. For example, a palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide derivatives can produce functionalized indoles. mdpi.com To synthesize 5-iodo-3-methylindole via this route, one would start with a precursor such as N-(2-allyl-4-iodophenyl)acetamide. The subsequent intramolecular cyclization would then form the indole ring with the iodine atom unambiguously positioned at C5.

Another powerful method involves iodine-mediated intramolecular cyclization of enamines. acs.org In this process, an N-aryl enaminecarboxylate undergoes an iodine-mediated cyclization to yield 3H-indole derivatives, which can be subsequently converted to the desired indole. acs.org Starting with an enamine derived from a p-iodoaniline derivative would ensure the iodine is incorporated at the correct position in the final indole product. Similarly, cascade reactions, such as the thiol-mediated conversion of indole-tethered ynones, demonstrate how pre-functionalized indoles can be assembled and subsequently elaborated, indicating the feasibility of building the core from an iodinated starting block. nih.govacs.org

Electrophilic Cyclization Strategies for Iodoindole Synthesis

Electrophilic cyclization represents a powerful strategy for the synthesis of iodinated indole cores. This method generally involves the intramolecular cyclization of a suitably substituted precursor, such as an enamine or an alkyne, initiated by an electrophilic iodine source. Iodine has been recognized as an efficient, non-toxic, and easy-to-handle electrophilic reagent for halocyclization reactions, leading to novel iodofunctionalized heterocyclic molecules. rsc.org

One such approach involves the iodine-mediated intramolecular cyclization of enamines. In this process, the enamine double bond undergoes iodocyclization to form a three-membered iodonium (B1229267) intermediate. This is followed by an intramolecular electrophilic aromatic substitution, and subsequent elimination of hydrogen iodide under basic conditions to yield the indole product. acs.org This method provides a transition-metal-free pathway to various indole derivatives in good to high yields. acs.org

The general mechanism for the iodine-mediated cyclization of an N-aryl enaminecarboxylate is depicted below:

StepDescriptionIntermediate
1Iodocyclization of the enamine C=C double bond.Three-membered iodonium intermediate (A)
2Intramolecular electrophilic aromatic substitution.Intermediate (C)
3Removal of HI under basic conditions.3H-Indole product

This table illustrates the proposed mechanistic pathway for the formation of the indole ring via iodine-mediated electrophilic cyclization of an enamine precursor. acs.org

Palladium/Copper-Catalyzed Coupling Followed by Electrophilic Cyclization

A highly efficient, two-step approach for the synthesis of 3-iodoindoles has been developed, which combines a Sonogashira cross-coupling reaction with a subsequent electrophilic cyclization. nih.govacs.org This methodology involves the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes. nih.govnih.gov The resulting N,N-dialkyl-o-(1-alkynyl)anilines are then treated with an electrophilic iodine source, such as molecular iodine (I₂), in a solvent like dichloromethane (B109758) (CH₂Cl₂) to induce cyclization. nih.govnih.gov

This process is applicable to a wide range of terminal acetylenes, including those with aryl, vinylic, alkyl, and silyl (B83357) substituents, consistently producing excellent yields of 3-iodoindoles. acs.orgnih.gov The reaction proceeds under neutral conditions, which is advantageous as it can tolerate a variety of functional groups that might be sensitive to acidic or basic environments. nih.gov The reactivity of the carbon-nitrogen bond cleavage during the cyclization step is influenced by the nature of the alkyl groups on the nitrogen atom. acs.orgnih.gov

The following table summarizes the yields of various 3-iodoindoles synthesized using this method:

Alkyne Substituent (R)Aniline Substituent (R')ProductYield (%)
n-BuMe1,2-Dimethyl-3-iodo-1H-indole95
PhMe3-Iodo-1-methyl-2-phenyl-1H-indole98
SiMe₃Me3-Iodo-1-methyl-2-(trimethylsilyl)-1H-indole96
CH=CH₂Me3-Iodo-1-methyl-2-vinyl-1H-indole85

This table presents the yields for the synthesis of various 2,3-disubstituted 3-iodoindoles via a two-step approach involving Sonogashira coupling and subsequent electrophilic cyclization with iodine. nih.gov

Advanced Synthetic Strategies for 5-Substituted Indoles

Development of Novel Routes to 5-Substituted Indole Scaffolds

The indole scaffold is a significant structural motif in many natural products and synthetic compounds with notable pharmacological activity. organic-chemistry.orgmdpi.com Consequently, the development of efficient methods for accessing functionalized indoles, particularly those with substitution at the C-5 position, is an area of active research. organic-chemistry.org The C-5 position is of particular interest as substitutions at this site are found in several clinically approved drugs and natural products, often enhancing biological activity. mdpi.com

One conceptually attractive approach to 5-substituted indoles involves the acid-catalyzed intramolecular electrophilic aromatic substitution of α-anilino acetals. luc.edu However, the conventional formation of the key acetal (B89532) intermediate often requires high temperatures and long reaction times. luc.edu More advanced strategies aim to overcome these limitations.

Palladium-catalyzed methods have emerged as powerful tools for the synthesis of substituted indoles due to their tolerance of a wide range of functional groups and often mild reaction conditions. mdpi.com For instance, a one-pot, three-component procedure based on a palladium domino indolization process has been reported for the synthesis of 2,3-substituted indoles. organic-chemistry.org While this specific example focuses on 2,3-substitution, the principles of palladium catalysis are broadly applicable to the synthesis of variously substituted indole rings.

Another modern approach involves the B(C₆F₅)₃-catalyzed transfer of secondary alkyl groups from amines to access highly substituted indoles. acs.org This transition-metal-free method diversifies the range of accessible indole-containing molecules. acs.org

Introduction of Halogenation via Specific Reagents

Direct halogenation of the indole ring is a common method for introducing halogen atoms. A variety of reagents have been developed for this purpose, with the regioselectivity of the reaction often depending on the specific reagent, the solvent, and the substituents already present on the indole ring. For the synthesis of 3-haloindoles, reagents such as molecular halogens (e.g., I₂), N-halosuccinimides (NXS), and phosphorus oxyhalides (POX₃) with imidazole (B134444) have been employed. acs.org

For instance, the halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with potassium carbonate (I₂/K₂CO₃) affords the corresponding 3-chloro, 3-bromo, and 3-iodo derivatives in high yields. mdpi.com

A greener approach to indole halogenation utilizes an oxone-halide system. researchgate.netnih.gov This method generates reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and reducing the production of toxic byproducts. nih.govorganic-chemistry.org The regioselectivity of this reaction (C2 vs. C3 halogenation) can be controlled by the nature of the protecting group on the indole nitrogen. nih.govorganic-chemistry.org An electron-withdrawing group on the nitrogen directs halogenation to the C2 position, while C3 halogenation can be achieved selectively regardless of the electronic properties of the protecting group. nih.gov

The following table provides examples of reagents used for the halogenation of indoles:

Halogenating AgentPosition of HalogenationSubstrate ExampleYield (%)
N-Chlorosuccinimide (NCS)32-(Trifluoromethyl)-1H-indole95
N-Bromosuccinimide (NBS)32-(Trifluoromethyl)-1H-indole98
Iodine / K₂CO₃32-(Trifluoromethyl)-1H-indole98
Oxone / KCl (N-Ts-indole)2N-Tosyl-1H-indole92
Oxone / KBr (1H-indole)31H-indole85

This table summarizes various reagents for the halogenation of indole derivatives, the position of halogenation, and the corresponding yields. mdpi.comorganic-chemistry.org

Sustainable and Green Chemistry in this compound Synthesis

Application of Ionic Liquids and Water as Reaction Media

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. A key aspect of this is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents like water and ionic liquids. pharmacyjournal.inijbsac.org

Ionic liquids are organic salts that are liquid at or near room temperature. pharmacyjournal.in They are characterized by negligible vapor pressure, non-flammability, and high thermal and chemical stability, making them attractive alternatives to traditional organic solvents. pharmacyjournal.inijbsac.org Their use in organic synthesis can lead to cleaner reactions, increased reactivity and selectivity, and easier catalyst recycling. researchgate.netrsc.org

Water is another ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic compounds in water can be a challenge, certain reactions, such as the Fischer indole synthesis, have been successfully carried out in aqueous media. For example, novel SO₃H-functionalized ionic liquids have been used as catalysts for the one-pot Fischer indole synthesis in water, with indole products being easily separated by filtration. rsc.org

The application of these green solvents to the synthesis of halogenated indoles is an area of ongoing research. The use of ionic liquids or water as reaction media can significantly reduce the environmental footprint of the synthetic process by eliminating the need for hazardous organic solvents. pharmacyjournal.inrsc.org

Microwave Irradiation and Nanoparticle Catalysis in Indole Formation

The synthesis of the indole nucleus, the core structure of this compound, has been significantly advanced through the application of modern techniques such as microwave irradiation and nanoparticle catalysis. researchgate.net These methods offer substantial improvements over classical synthetic routes by enhancing reaction rates, increasing yields, and promoting environmentally benign conditions. researchgate.netnih.gov They are particularly valuable in constructing the foundational indole ring, which is a critical step before subsequent functionalization, such as iodination, to produce specific derivatives.

Microwave-Assisted Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating traditionally slow chemical reactions. nih.govdurham.ac.uk In the context of indole synthesis, microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to dramatically reduced reaction times, cleaner reaction profiles, and improved yields compared to conventional heating methods. durham.ac.uksciforum.net Several classical indole syntheses have been successfully adapted to microwave conditions.

Key examples include:

Leimgruber-Batcho Indole Synthesis: This method has been enhanced using microwave acceleration, which facilitates the formation of heteroaromatic enamine intermediates in high purity and yield. The subsequent cyclization and aromatization steps are also expedited. durham.ac.uk

Madelung Reaction: The synthesis of indoles via the Madelung reaction, which typically requires high temperatures and strong bases, has been achieved under solvent-free conditions using microwave irradiation. For instance, the intramolecular cyclization of N-acyl-o-toluidines can be completed in minutes instead of hours. sciforum.net

Fischer, Bischler-Mohlau, and Hemetsberger-Knittel Reactions: These named reactions, fundamental to indole chemistry, have also been adapted for microwave-assisted synthesis, broadening the scope and efficiency of indole preparation. nih.gov

Palladium-Catalyzed Heterocyclization: Efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been reported through a palladium-catalyzed intramolecular oxidative coupling. Optimizing the reaction by exposing the neat mixture to microwave irradiation resulted in excellent yields and high regioselectivity. mdpi.com

The application of microwave technology significantly streamlines the path to the core indole structure required for producing compounds like this compound.

Table 1: Comparison of Microwave-Assisted Indole Synthesis Methods
Named ReactionKey Reagents/ConditionsReaction TimeYieldReference
Madelung ReactionN-o-tolylbenzamide, Potassium tert-butoxide, Solvent-free20 min64% sciforum.net
Leimgruber-Batcho Synthesis2-Nitrotoluene derivative, DMFDMA, Copper(I) iodide20 min (repeated cycles)Good durham.ac.uk
Iodine-Catalyzed ReactionIndole-3-carboxyaldehyde, Aniline, I2 (10 mol%)Rapid (unspecified)Increased vs. conventional eurekalert.org
Pd-Catalyzed HeterocyclizationFunctionalized anilines, enamines, Pd catalyst, neatOptimized (unspecified)Excellent mdpi.com

Nanoparticle Catalysis in Indole Formation

In line with the principles of green chemistry, the use of nanoparticles as catalysts has gained prominence in organic synthesis. researchgate.net Magnetic nanoparticles (MNPs), in particular, are advantageous due to their high surface-area-to-volume ratio, unique catalytic properties, and ease of separation from the reaction mixture using an external magnet, allowing for catalyst recovery and reuse. researchgate.net

The synthesis of indole derivatives has benefited from various nanoparticle-based catalytic systems:

Magnetic Iron Oxide Nanoparticles (Fe₃O₄): These have been employed as efficient heterogeneous catalysts for reactions between epoxides and indoles, often under solvent-free conditions. researchgate.net

Core-Shell Nanoparticles: More complex systems, such as Fe₃O₄@rGO@ZnO-HPA magnetic core-shell nanoparticles, have been utilized in microwave-assisted, multi-component reactions to synthesize substituted indoles in high yields and very short reaction times (10-15 minutes). researchgate.net

Inorganic-Organic Hybrid Catalysts: Materials like HPWVO/pyridino-Fe₃O₄ have been developed for the synthesis of 2,3-disubstituted indoles from anilines and various aldehydes and ketones under solvent-free conditions, achieving high yields in under 30 minutes. researchgate.net

These nanoparticle-catalyzed methods provide sustainable and efficient pathways for constructing the indole framework, which is the essential precursor for this compound. The reusability of the catalysts and the often mild, solvent-free conditions make these approaches economically and environmentally attractive. researchgate.net

Table 2: Examples of Nanoparticle-Catalyzed Indole Synthesis
Catalyst TypeReactionConditionsReaction TimeYieldReference
Magnetic Nano Fe₃O₄Reaction of epoxides and indolesSolvent-freeNot specifiedHigh researchgate.net
Fe₃O₄@rGO@ZnO-HPA MCNPsMulti-component reaction (aryl glyoxals, methyl indole, etc.)Microwave-assisted, Solvent-free10–15 min44–97% researchgate.net
HPWVO/pyridino-Fe₃O₄Synthesis of 2,3-disubstituted indolesSolvent-free< 30 min20–97% researchgate.net

Reactivity and Transformational Chemistry of 5 Iodo 3 Methylindole

Cross-Coupling Reactions at the C5-I Position

The carbon-iodine bond at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgyonedalabs.com In the case of 5-iodo-3-methylindole, the C5-iodo group readily participates in this reaction, allowing for the introduction of various aryl and vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Catalyst SystemBaseSolventReactantProductYield (%)
Pd(OAc)2 / LigandTris buffer-Phenylboronic acid5-Phenyl-3-methylindole57
Pd(PPh3)4K2CO3Organic SolventArylboronic acids5-Aryl-3-methylindolesGood to Excellent
Pd(OAc)2 / ADHP or DMADHPpH 8.5 bufferWaterBoronic acid/ester substratesLabeled RNAModerate to Good

This table is generated based on data from analogous reactions and general knowledge of Suzuki-Miyaura couplings. researchgate.netnih.govlmaleidykla.lt Specific yield for the direct reaction with this compound may vary.

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the indole (B1671886) scaffold at the C5 position of this compound.

The reaction mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. wikipedia.org The palladium catalyst activates the aryl iodide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Catalyst SystemCo-catalystBaseReactantProduct
PdCl2(PPh3)2CuIEt3NTerminal Alkynes5-Alkynyl-3-methylindoles
Pd(OAc)2CuIEt3NPhenylacetylene5-(Phenylethynyl)-3-methylindole

This table illustrates typical conditions for Sonogashira coupling reactions. nih.govresearchgate.net The specific outcomes for this compound would be consistent with these general principles.

Beyond the well-established Suzuki and Sonogashira reactions, the C5-iodo position of this compound is also amenable to other palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. arabjchem.org This reaction can be used to introduce vinyl groups at the C5 position. Studies on similar 3-iodoindoles have shown that catalyst systems like Pd/C–PPh3 under ultrasound irradiation can afford vinyl indole derivatives in good to acceptable yields. arabjchem.org

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. libretexts.orgwikipedia.org This reaction offers a broad scope for introducing various organic groups, although the toxicity of organotin reagents is a significant consideration. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

ReactionCatalyst SystemReactantsProduct
HeckPd/C–PPh3Alkenes5-Vinyl-3-methylindoles
StillePd(PPh3)4Organotin reagents5-Substituted-3-methylindoles

This table provides a general overview of the applicability of these reactions. arabjchem.orgwikipedia.org

Functionalization at Other Indole Positions

While the C5-I bond is the primary site for cross-coupling, the indole ring of this compound can undergo functionalization at other positions, primarily through electrophilic aromatic substitution and C-H activation strategies.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). longdom.orglibretexts.org The preferred site of electrophilic attack on the indole ring is generally the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. nih.gov However, with the C3 position already substituted with a methyl group in this compound, electrophilic attack is directed to the C2 position.

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Reaction TypeReagentPosition of Substitution
HalogenationCl2, Br2C2
NitrationHNO3/H2SO4C2
SulfonationSO3C2
Friedel-Crafts AlkylationR-X / Lewis AcidC2
Friedel-Crafts AcylationRCOCl / Lewis AcidC2

This table outlines the expected reactivity based on general principles of electrophilic aromatic substitution on substituted indoles. longdom.orglibretexts.org

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions. acs.org For the indole scaffold, palladium-catalyzed C-H functionalization can be directed to various positions. acs.orgnih.gov In the context of 3-substituted indoles, directing groups at the C3 position can facilitate C-H activation at the C2 or C4 positions. acs.orgnih.gov While the methyl group at C3 in this compound is not a classical directing group, the inherent reactivity of the indole ring can still allow for C-H functionalization. Research has shown that free (NH) indoles can undergo C-H arylation at the C4 position when a directing group is present at C3. acs.orgnih.gov

Catalyst SystemDirecting Group (at C3)Position of C-H Activation
Pd(OAc)2FormylC4
Pd(OAc)2AcetylC4 (with subsequent migration)

This table is based on studies of indoles with different C3 substituents and indicates potential pathways for C-H activation on the this compound core. acs.orgnih.gov

Derivatization of the 3-Methyl Group and N1-Position

The presence of two key reactive sites, the indole nitrogen (N1) and the C3-methyl group, allows for diverse derivatization of this compound. The N-H bond can be readily functionalized through alkylation and acylation reactions, while the C3-methyl group, being in a "benzylic-like" position, is amenable to various chemical transformations.

Alkylation and Acylation at the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily alkylated or acylated. These reactions typically proceed by first deprotonating the indole N-H with a suitable base to form the more nucleophilic indolide anion, which then reacts with an electrophilic alkylating or acylating agent.

Alkylation: Common methods for N-alkylation of indoles involve the use of bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or butyllithium (B86547) (BuLi) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

A one-pot, four-component synthesis has been developed that culminates in the N-alkylation of a 3-iodoindole scaffold. In this sequence, after the formation of the 3-iodoindole intermediate, the indolide anion is generated in situ and trapped with an alkyl halide. This method provides a direct route to N-alkylated 3-iodoindoles from simple precursors. While this specific example generates a 2-substituted-3-iodoindole, the final N-alkylation step is broadly applicable.

Table 1: Examples of N-Alkylation of 3-Iodoindole Derivatives

Starting MaterialAlkylating AgentBase/SolventProductYieldReference
2-Phenyl-3-iodo-1H-indoleMethyl iodide (CH3I)KOt-Bu / THF3-Iodo-1-methyl-2-phenyl-1H-indole69%
2-(4-Methoxyphenyl)-3-iodo-1H-indoleMethyl iodide (CH3I)KOt-Bu / THF3-Iodo-1-methyl-2-(4-methoxyphenyl)-1H-indole68%
2-Phenyl-3-iodo-1H-indoleBenzyl bromide (BnBr)KOt-Bu / THF1-Benzyl-3-iodo-2-phenyl-1H-indole55%

Acylation: N-acylation of indoles introduces a carbonyl group on the nitrogen atom, forming N-acylindoles. This transformation often requires the use of reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. However, milder and more chemoselective methods have been developed. One such method employs thioesters as a stable acyl source, activated by a base like cesium carbonate (Cs2CO3) at elevated temperatures. This approach has been successfully applied to the N-acylation of 5-iodo-1H-indole, a close structural analog of this compound, yielding the desired product in good yield. Given the similar electronic properties, this method is expected to be effective for this compound as well.

Table 2: Example of N-Acylation of a 5-Iodoindole (B102021) Derivative

Starting MaterialAcylating AgentBase/SolventProductYieldReference
5-Iodo-1H-indoleS-methyl butanethioateCs2CO3 / Xylene1-(5-Iodo-1H-indol-1-yl)butan-1-one67%

Chemical Transformations of the C3-Methyl Substituent

The methyl group at the C3 position of the indole ring is analogous to a benzylic methyl group and can undergo various chemical transformations, primarily oxidation and halogenation.

Oxidation: The C3-methyl group is susceptible to oxidation to form the corresponding alcohol (indole-3-carbinol), aldehyde (indole-3-carboxaldehyde), and carboxylic acid (indole-3-carboxylic acid). While specific studies on the synthetic oxidation of this compound are not widely reported, the metabolic pathways of 3-methylindole (B30407) (skatole) provide strong evidence for this reactivity. Aerobic biotransformation of 3-methylindole by microorganisms has been shown to proceed through the stepwise oxidation of the methyl group to 1H-indole-3-carboxylic acid. Furthermore, the metabolism of various indole-containing compounds in vivo often involves the oxidation of the C3-methyl group. These biological transformations suggest that similar synthetic oxidations using common oxidizing agents (e.g., manganese dioxide, chromium reagents, or catalytic methods) are feasible.

Additionally, more complex oxidative transformations can lead to ring-opening and rearrangement. For instance, the reaction of 3-methylindoles with primary amines in the presence of n-Bu4NI and tert-butyl hydroperoxide (TBHP) as an oxidant can result in the selective cleavage of the C2-C3 bond and subsequent recyclization to form quinazolinones.

Halogenation: Side-chain halogenation of the C3-methyl group can be achieved under free-radical conditions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator like benzoyl peroxide or AIBN, are commonly used for the halogenation of benzylic positions. This would convert the C3-methyl group of this compound into a 3-(halomethyl) group. This functional handle is highly valuable as it can be further elaborated through nucleophilic substitution reactions, providing a pathway to a wide range of C3-functionalized indoles.

Spectroscopic and Computational Characterization of 5 Iodo 3 Methylindole

Advanced Spectroscopic Techniques for Elucidation and Analysis

Modern spectroscopic methods are indispensable for confirming the identity and purity of 5-Iodo-3-methylindole, each providing a unique piece of structural information.

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures, such as 5-chloro-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift (around 8.0-8.5 ppm). The protons on the benzene (B151609) portion of the indole ring will exhibit splitting patterns influenced by the iodine substituent. H4, being adjacent to the iodine, would be the most deshielded, appearing as a doublet. H6 and H7 would also appear as doublets or doublet of doublets. The proton at the C2 position would be a singlet, and the methyl group at C3 would also present as a singlet, typically in the range of 2.2-2.4 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The iodine atom at the C5 position will have a significant electronic effect, directly influencing the chemical shift of C5, which is expected to be at a relatively upfield position compared to the unsubstituted parent compound due to the heavy atom effect. Other carbon signals for the indole ring will appear in the characteristic aromatic region (110-140 ppm). cdnsciencepub.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H~8.1 (br s)-
C2-H~7.1 (s)~123
C3-CH₃~2.3 (s)~10
C4-H~7.8 (d)~130
C5-~86
C6-H~7.2 (dd)~125
C7-H~7.3 (d)~113
C3a-~129
C7a-~135

Note: These are estimated values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈IN), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass (approximately 256.97 g/mol ).

The fragmentation pattern in the mass spectrum provides further structural confirmation. chemguide.co.uk Common fragmentation pathways for indoles involve the cleavage of the bonds adjacent to the indole ring. The presence of iodine, a heavy halogen, will result in a characteristic isotopic pattern. Key fragmentation could involve the loss of the iodine atom, leading to a significant peak at [M-127]⁺. Another potential fragmentation is the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion. libretexts.orglibretexts.orgnih.gov The relative abundance of these fragment ions helps to piece together the molecular structure. youtube.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formula
~257Molecular Ion[C₉H₈IN]⁺
~242[M - CH₃]⁺[C₈H₅IN]⁺
~130[M - I]⁺[C₉H₈N]⁺
~127Iodine Ion[I]⁺

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A prominent sharp peak is expected in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration typically appears around 1350-1250 cm⁻¹. The C-I stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. nih.gov Theoretical calculations on 3-methylindole (B30407) have been used to predict its Raman spectra, which can be extended to its iodo-substituted derivative. researchgate.net The symmetric vibrations, such as the indole ring breathing mode, are particularly Raman active.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3400 - 3500
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2950 - 2850
C=CAromatic Ring Stretch1600 - 1450
C-NStretch1350 - 1250
C-IStretch600 - 500

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While X-ray crystallographic data for various other iodo-indole derivatives have been reported, a specific published crystal structure for this compound was not identified in the surveyed literature. rsc.org If a suitable single crystal were obtained, this technique could confirm the planarity of the indole ring system and detail the intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Photophysical Investigations of Iodine-Substituted Indoles

The introduction of a heavy atom like iodine into the indole scaffold significantly influences its photophysical properties, particularly its absorption and emission characteristics.

The photophysical properties of indole and its derivatives are of great interest due to their role as intrinsic fluorophores in proteins. nih.gov The substitution pattern on the indole ring can tune these properties. mdpi.com

Absorption (UV-Vis Spectroscopy): Indole itself displays two main absorption bands, a strong band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. Substitution with an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the halogen's electronic effects. nih.gov Studies on other 3-substituted indoles have demonstrated that both electron-donating and electron-withdrawing groups can alter the absorption wavelengths. rsc.org

Emission (Fluorescence Spectroscopy): The fluorescence of indole is sensitive to its environment. The presence of the heavy iodine atom in this compound is anticipated to have a profound effect on its emission properties. Heavy atoms are known to enhance intersystem crossing (the transition from a singlet excited state to a triplet state) via spin-orbit coupling. This process typically leads to a significant decrease in fluorescence quantum yield (quenching) and a shorter fluorescence lifetime. While 5-hydroxyindole (B134679) and 6-hydroxyindole (B149900) are known to be fluorescent, the heavy-atom effect in 5-bromoindole (B119039) can lead to very weak or no fluorescence. nih.gov A similar quenching effect would be expected for this compound. The exact emission wavelength would depend on solvent polarity, but a substantial reduction in emission intensity compared to 3-methylindole is the most probable outcome.

Triplet State Dynamics and Singlet Oxygen Generation

The incorporation of a heavy atom like iodine into the 3-methylindole scaffold is expected to significantly influence its excited-state properties, particularly the dynamics of its triplet state (T₁). Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect, the typically slow and spin-forbidden process of intersystem crossing (ISC) to the triplet state is dramatically accelerated. This efficient population of the T₁ state is a prerequisite for its function as a photosensitizer.

Once in the triplet state, the molecule can participate in energy transfer processes. A crucial reaction is the interaction with ground-state molecular oxygen (³O₂), which is itself a triplet species. Through a process known as triplet-triplet annihilation, the excited sensitizer (B1316253) transfers its energy to oxygen, returning to its ground state while promoting oxygen to its highly reactive excited singlet state, known as singlet oxygen (¹O₂). nih.gov

¹O₂ is a potent oxidizing agent capable of reacting with a wide range of biological molecules, forming the basis for applications such as photodynamic therapy. mdpi.com The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. ucf.edu While specific experimental values for this compound are not widely reported, iodinated aromatic compounds are known to be effective photosensitizers. x-mol.net The triplet state lifetime is another critical parameter; it must be long enough to allow for diffusion and collision with a molecule of oxygen. Triplet lifetimes for aromatic compounds can range from microseconds to milliseconds. researchgate.netethz.ch

The table below illustrates typical singlet oxygen quantum yields for various well-known photosensitizers, providing a comparative context for the potential efficiency of halogenated compounds like this compound.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)
Rose BengalMethanol0.75
Methylene BlueMethanol0.52
Protoporphyrin IXBenzene0.56
BenzophenoneAcetonitrile0.37 ethz.ch

This table provides reference values for common photosensitizers to illustrate the range of quantum yields.

Influence of Heavy Atom Effect on Photophysical Behavior

The presence of the iodine atom at the C5 position of the indole ring is the dominant factor governing the photophysical behavior of this compound. This phenomenon, known as the internal heavy atom effect, arises from enhanced spin-orbit coupling. mdpi.com Spin-orbit coupling is a relativistic interaction between the electron's spin magnetic moment and its orbital magnetic moment. In atoms with high atomic numbers like iodine, this interaction is substantial and facilitates transitions between states of different spin multiplicity (i.e., singlet ↔ triplet).

The primary consequences of the heavy atom effect on the photophysical properties of this compound are:

Increased Intersystem Crossing (ISC) Rate: The rate of transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is significantly increased. This makes the population of the triplet state a much more efficient process compared to the non-halogenated 3-methylindole.

Decreased Fluorescence Quantum Yield (Φf): Because ISC provides an efficient non-radiative decay pathway for the S₁ state, the competing process of fluorescence (radiative decay from S₁ to S₀) is diminished. Consequently, the fluorescence intensity and quantum yield are significantly lower for iodinated compounds compared to their non-halogenated analogs. beilstein-journals.org

Increased Phosphorescence Quantum Yield (Φp): The heavy atom effect also enhances the rate of the spin-forbidden radiative transition from the T₁ state back to the S₀ ground state, a process known as phosphorescence. While often weak for purely organic molecules at room temperature, iodination can make phosphorescence more readily observable.

The following table provides a conceptual comparison of the photophysical properties of a generic aromatic molecule versus its iodo-substituted analog, based on established principles of the heavy atom effect.

PropertyAromatic Compound (e.g., Naphthalene)Iodo-Aromatic Compound (e.g., 1-Iodonaphthalene)
Fluorescence Quantum Yield (Φf)~0.23<0.01
Intersystem Crossing Quantum Yield (ΦISC)~0.77~1.00
Fluorescence Lifetime (τf)Nanoseconds (e.g., ~96 ns)Picoseconds to nanoseconds (e.g., ~2 ns)
Triplet Lifetime (τT)Milliseconds (e.g., ~2.3 s)Microseconds (e.g., ~230 µs)

Data is illustrative and based on known trends for aromatic hydrocarbons to demonstrate the impact of iodination.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's geometry, vibrational frequencies, and various electronic parameters. Functionals such as B3LYP, CAM-B3LYP, and M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for these types of studies on indole derivatives. researchgate.netsemanticscholar.org

For this compound, DFT calculations can provide insights into:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.

Reactivity Descriptors: Calculating global reactivity indices such as electronegativity, chemical hardness, and softness from the FMO energies to quantify the molecule's reactivity.

The table below summarizes key parameters that can be derived from DFT calculations for this compound.

Calculated ParameterSignificance
Ground State EnergyProvides information on the molecule's thermodynamic stability.
HOMO EnergyRelates to the ability to donate an electron (nucleophilicity).
LUMO EnergyRelates to the ability to accept an electron (electrophilicity). nih.gov
HOMO-LUMO GapIndicates chemical reactivity, polarizability, and kinetic stability.
Dipole MomentQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesEstimates the partial charge distribution on each atom.
Vibrational FrequenciesPredicts the infrared (IR) and Raman spectra of the molecule.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). derpharmachemica.com These simulations are crucial in drug discovery and materials science for understanding intermolecular interactions at an atomic level. ijcea.orgfrontiersin.org

A molecular docking study of this compound would typically involve the following steps:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and its energy is minimized using computational chemistry software.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind (the active site) is identified and defined.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy (binding affinity). The poses with the lowest energy scores are considered the most likely binding modes. These poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

For instance, a study on the interaction of halogenated indoles with the glutamate-gated chloride channel (GluCL) receptor of the pinewood nematode showed that 5-iodoindole (B102021) forms a strong backbone hydrogen bond with a key amino acid residue (leucine 218). researchgate.net This highlights the potential for the iodine atom to play a significant role in directing the binding orientation and enhancing affinity, a finding that could be extrapolated to this compound.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the potential energy surface associated with these rotations creates an energy landscape that identifies the most stable conformers (energy minima) and the energy barriers between them (transition states).

The this compound molecule has a relatively rigid bicyclic indole core. Therefore, conformational flexibility is primarily limited to the rotation of the methyl group at the C3 position. A computational conformational analysis would involve:

Defining the Rotational Coordinate: The dihedral angle involving the atoms C2-C3-C(methyl)-H(methyl) would be selected as the coordinate to be systematically varied.

Potential Energy Surface (PES) Scan: The energy of the molecule is calculated at fixed increments of this dihedral angle (e.g., every 10-15 degrees) over a full 360° rotation. At each step, the rest of the molecule's geometry is allowed to relax to its lowest energy arrangement.

Mapping the Energy Landscape: The calculated energy is plotted against the dihedral angle. The resulting graph shows the energy landscape for the methyl group rotation. The lowest points on the curve correspond to the most stable, staggered conformations, while the highest points represent the least stable, eclipsed conformations.

This analysis provides fundamental information about the molecule's preferred shape and the energy required to transition between different rotational states. For a simple methyl rotor, the energy barrier is typically low, indicating rapid rotation at room temperature.

Research Applications in Chemical Sciences

5-Iodo-3-methylindole as a Strategic Building Block

The unique structure of this compound, featuring an iodine atom at the C5 position and a methyl group at the C3 position of the indole (B1671886) core, makes it a highly valuable and strategic building block in organic synthesis. The presence of the iodo group provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. Simultaneously, the methyl group at the C3 position, a common site for electrophilic substitution in indoles, is blocked. This blocking directs functionalization to other positions, such as the nitrogen atom or the C5 position via the iodo-substituent, offering precise control over the synthetic outcome.

This compound serves as a key precursor for constructing intricate heterocyclic systems. The iodine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" the indole core to other molecular fragments to create larger, more complex scaffolds. arabjchem.org For instance, coupling reactions can be used to attach aryl, alkyl, or alkynyl groups, leading to the formation of polycyclic or highly functionalized indole derivatives.

The indole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at the C5 position opens avenues to novel molecular architectures. nih.gov Methodologies such as multicomponent reactions, which aim to build molecular complexity in a single step, can leverage precursors like this compound to generate diverse libraries of heterocyclic compounds. nih.govbeilstein-journals.orgnih.gov Furthermore, the indole ring can undergo cascade reactions or cycloadditions to form fused ring systems, transforming the initial indole structure into entirely new heterocyclic frameworks like quinolines or pyrrolidine-fused indoles. nih.govacs.org

In target-oriented synthesis, the goal is to create a specific, often complex, molecule. This compound is an ideal starting material for such endeavors due to its defined points of reactivity. The C5-iodo group allows for the strategic introduction of key substituents late in a synthetic sequence.

A practical example of this utility is in the synthesis of complex piperidinylindoles. In such syntheses, an indole core can be first iodinated at a specific position, creating a handle for further modification. This iodo-intermediate is then carried through several steps before the iodine is utilized in a final coupling reaction to complete the target molecule's scaffold. thieme-connect.com This approach highlights how the iodo-group serves as a linchpin in a multi-step synthesis, enabling the construction of a complex final product.

The table below illustrates reaction types where halogenated indoles like this compound are crucial intermediates for building target molecules.

Reaction Type Catalyst/Reagents Bond Formed Resulting Structure Type Reference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Amine BaseC-C (sp-sp²)Alkynylindoles nih.govacs.org
Heck CouplingPd(0) catalystC-C (sp²-sp²)Alkenylindoles arabjchem.org
Suzuki CouplingPd catalyst, BaseC-C (sp²-sp²)Arylindoles arabjchem.org
C-N CouplingPd catalyst, Ligand, BaseC-NN-Arylindoles / Aminated Indoles acs.org
Iodination Quenchn-Butyllithium, then I₂C-IIodoindole Intermediate thieme-connect.com

This table is representative of common reactions involving iodo-aromatic compounds and is not exhaustive.

Potential Applications in Materials Science and Engineering Research

The electronic properties of the indole ring system make its derivatives promising candidates for use in materials science, particularly in the field of organic electronics.

This compound can be used to synthesize conjugated organic molecules with tailored electronic properties. The indole nucleus is electron-rich and can act as an electron donor in a "push-pull" chromophore architecture. In such a system, the indole donor is connected to an electron-acceptor group through a conjugated bridge. By performing a Sonogashira cross-coupling reaction at the C5-iodo position, an alkynyl bridge can be installed, which can then be further elaborated to connect to an acceptor moiety. nih.govacs.org

The resulting donor-acceptor molecules can exhibit intramolecular charge transfer (ICT), a property that is crucial for applications in organic electronics. The specific substituents on the indole ring and the nature of the acceptor group can be varied to fine-tune the material's optical and electronic characteristics, such as its absorption and emission wavelengths.

Materials derived from this compound have potential applications in various optoelectronic devices. The push-pull chromophores described above are of significant interest for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). acs.org The tunability of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels allows for the rational design of materials that match the requirements of specific device architectures.

Research has demonstrated that by reacting 3-iodo-1-methyl-indole (a closely related compound) with various terminal alkynes via Sonogashira coupling, a series of 3-alkynylindoles can be synthesized. These intermediates can then be reacted with electron acceptors like tetracyanoethylene (B109619) (TCNE) to form push-pull chromophores. nih.gov The resulting molecules show significant shifts in their maximum absorption wavelength (λmax), indicating strong ICT character. This synthetic versatility suggests that this compound could be a key building block for a new generation of organic materials for photonic and electronic applications.

The following table, based on data for related indole-based chromophores, illustrates how the choice of substituent attached to the indole core via a conjugated linker can influence the material's optical properties.

Substituent Group (Acceptor) Resulting Chromophore Type Observed λmax (nm) Potential Application Reference
DicyanovinylDonor-π-Acceptor~400-450Organic Photovoltaics nih.govacs.org
TricyanovinylDonor-π-Acceptor~500-650Non-linear Optics, OLEDs nih.govacs.org
Aryl groupsExtended Conjugated SystemVaries with aryl substituentOrganic Field-Effect Transistors acs.org

This table is illustrative, based on data from similar indole-based systems, to show the potential of materials derived from this compound.

Research Applications in Biological Chemistry Mechanism Focused, in Vitro Studies Only

Development as Biochemical Probes for Molecular Interactions

Based on available research, there are no specific in vitro studies detailing the use of 5-iodo-3-methylindole as a biochemical probe for investigating receptor-ligand binding or for studying enzyme inhibition mechanisms. Scientific literature to date has not focused on this particular application for this compound.

Investigating Receptor-Ligand Binding Interactions

No specific in vitro studies were identified where this compound has been developed or utilized as a biochemical probe to investigate receptor-ligand binding interactions.

Studies of Enzyme Inhibition Mechanisms

No specific in vitro studies were identified that focus on the mechanisms through which this compound might inhibit enzyme activity.

Mechanisms of Antimicrobial and Antibiofilm Activity

In contrast to its application as a biochemical probe, this compound (commonly referred to as 5-iodoindole) has been the subject of multiple in vitro studies focusing on its antimicrobial and antibiofilm mechanisms.

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density. Indole (B1671886) and its derivatives are known to interfere with these QS systems, and 5-iodoindole (B102021) has been identified as a potent agent in this regard. nih.govresearchgate.netnih.gov

In vitro studies have demonstrated that 5-iodoindole can dose-dependently interfere with QS. nih.gov This interference disrupts the signaling pathways that bacteria rely on to activate the expression of genes related to group behaviors. One of the key applications of this is the inhibition of QS-regulated pigment production, such as prodigiosin in Serratia marcescens. nih.gov Assays using reporter strains like Chromobacterium violaceum CV026 have confirmed that indole derivatives, including 5-iodoindole, effectively interfere with QS signaling. nih.gov The mechanism of QS inhibition can involve blocking the synthesis of signal molecules, degrading the signals, or blocking the signal receptor. nih.gov

Inhibition of Biofilm Formation in Pathogenic Microorganisms

Bacterial biofilms are structured communities of cells enclosed in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of 5-iodoindole to disrupt QS directly translates to its efficacy as an antibiofilm agent. nih.gov

Studies have shown that 5-iodoindole significantly inhibits biofilm formation in a variety of pathogenic bacteria. nih.govnih.gov Research on Serratia marcescens revealed that 5-iodoindole is among several indole derivatives that can suppress biofilm formation in a dose-dependent manner. nih.gov Similar antibiofilm activities have been reported against other significant pathogens, including Escherichia coli and Staphylococcus aureus. nih.gov The underlying mechanism is tied to the disruption of QS and other cellular processes essential for the attachment and maturation stages of biofilm development. researchgate.net

PathogenObserved EffectMechanism FocusCitation
Serratia marcescensDose-dependent suppression of biofilm formation.Interference with Quorum Sensing. nih.gov
Escherichia coliEradication of biofilm formation.General antibiofilm and antimicrobial activity. nih.gov
Staphylococcus aureusEradication of biofilm formation.General antibiofilm and antimicrobial activity. nih.gov
Acinetobacter baumanniiInhibition of biofilm formation.Disruption of motility and pellicle formation. researchgate.net

Studies on Virulence Factor Suppression

The pathogenicity of bacteria is largely dependent on the expression of various virulence factors, which are often regulated by QS systems. By inhibiting QS, 5-iodoindole effectively suppresses the production of these factors. nih.gov

In vitro research has identified several virulence factors that are downregulated by 5-iodoindole. In Serratia marcescens, it has been shown to suppress the production of prodigiosin, a characteristic red pigment and virulence factor. nih.gov Furthermore, 5-iodoindole inhibits bacterial motility, a key factor for bacterial dissemination and the initial stages of biofilm formation. Both swimming and swarming motilities in S. marcescens were found to be suppressed. nih.gov Similarly, the compound inhibited the motility of Acinetobacter baumannii. researchgate.net Other indole derivatives have also been shown to reduce the secretion of virulence enzymes like proteases and lipases, suggesting a broader anti-virulence potential for this class of compounds. nih.gov

PathogenVirulence FactorObserved EffectCitation
Serratia marcescensProdigiosin ProductionSuppressed nih.gov
Serratia marcescensSwimming & Swarming MotilitySuppressed nih.gov
Acinetobacter baumanniiMotilityInhibited researchgate.net

Role of this compound in Microbiological Degradation and Bioremediation Studies

While direct in vitro research on the microbiological degradation of this compound is not extensively documented, a comprehensive understanding can be extrapolated from the well-studied metabolic pathways of its parent compound, 3-methylindole (B30407) (also known as skatole). The introduction of a halogen atom, such as iodine, onto the aromatic ring is known to significantly influence the susceptibility of a compound to microbial attack. Halogenation can increase the recalcitrance of aromatic compounds due to the stability of the carbon-halogen bond, which requires specific enzymatic machinery for cleavage nih.govslideshare.net. Therefore, the microbial degradation of this compound is likely to proceed through pathways similar to those of 3-methylindole, but potentially at a slower rate or requiring specialized microbial consortia.

The key to the biodegradation of halogenated aromatics is the removal of the halogen substituent, which can occur either as an initial step or after the cleavage of the aromatic ring nih.gov. Microorganisms have evolved various enzymatic strategies to achieve dehalogenation, including reductive, hydrolytic, and oxygenolytic mechanisms nih.gov. In the context of this compound, the position of the iodine atom at the 5-position of the indole ring is a critical factor that would influence the initial enzymatic attack.

Metabolite Profiling in 3-Methylindole Degradation Pathways

In vitro studies with various bacterial strains have identified numerous metabolites in the degradation of 3-methylindole, providing a roadmap for the potential breakdown of this compound. These pathways are generally initiated by oxygenases, which introduce hydroxyl groups into the indole ring, making it susceptible to cleavage.

Under aerobic conditions, bacteria such as Acinetobacter oleivorans have been shown to degrade 3-methylindole, producing a range of metabolites. These include 1H-Indole-3-carboxaldehyde, indole-3-carboxylic acid, N2-Acetyl-L-ornithine, phenylacetic acid, and phenylacetaldehyde frontiersin.org. The soil bacterium Cupriavidus sp. strain KK10 cometabolically biodegrades 3-methylindole, yielding 14 different biotransformation products, indicating multiple degradation pathways, including the fission of the carbocyclic aromatic ring to form single-ring pyrrole (B145914) carboxylic acids nih.gov.

Anaerobic degradation of 3-methylindole has also been observed. A methanogenic consortium was found to mineralize 3-methylindole, with the initial step being a hydroxylation reaction that forms 3-methyloxindole researchgate.net. This initial hydroxylation is a common strategy in the microbial metabolism of indole compounds.

The following table summarizes the key metabolites identified in the in vitro degradation of 3-methylindole by different microorganisms:

MicroorganismConditionKey Metabolites Identified
Acinetobacter oleivorans AO-06Aerobic1H-Indole-3-carboxaldehyde, Indole-3-carboxylic acid, N2-Acetyl-L-ornithine, Phenylacetic acid, Phenylacetaldehyde
Cupriavidus sp. strain KK10Aerobic14 biotransformation products, including single-ring pyrrole carboxylic acids
Methanogenic consortiumAnaerobic3-Methyloxindole
Acinetobacter toweneri NTA1-2AAerobicBetaine, Choline, Nitroso-pyrrolidine
Acinetobacter guillouiae TAT1-6AAerobicBetaine, Choline, Beta-alaninebetaine

For this compound, it is plausible that analogous hydroxylated and ring-opened products would be formed. However, the presence of the iodine atom could lead to the formation of iodinated intermediates, such as iodinated catechols, which may require specific dioxygenases for further degradation. The dehalogenation step could occur either before or after the initial oxidation of the indole ring.

Microbial Transformation and Detoxification Mechanisms

The microbial transformation of 3-methylindole is a detoxification process, converting a malodorous and potentially toxic compound into less harmful substances. The initial enzymatic attack is a critical step in this process. In aerobic pathways, monooxygenases and dioxygenases play a pivotal role. For instance, in Acinetobacter piscicola, a styrene monooxygenase has been identified as having the potential to degrade 3-methylindole nih.govmdpi.com. These enzymes catalyze the incorporation of oxygen atoms into the indole molecule, initiating its breakdown.

Microbial detoxification mechanisms for halogenated compounds can proceed through several routes:

Reductive dehalogenation: The halogen is removed and replaced by a hydrogen atom. This is a common mechanism under anaerobic conditions.

Oxidative dehalogenation: The halogen is removed during an oxidative attack on the aromatic ring. This is often catalyzed by mono- or dioxygenases.

Hydrolytic dehalogenation: The halogen is replaced by a hydroxyl group from water.

In the case of this compound, an initial attack by a dioxygenase could lead to the formation of an iodinated dihydrodiol, which could then undergo dearomatization and subsequent dehalogenation. Alternatively, a monooxygenase could hydroxylate the ring, leading to the spontaneous or enzymatically catalyzed removal of the iodine atom.

The following table outlines the key enzymes and mechanisms involved in the initial transformation of 3-methylindole, which are relevant for understanding the potential detoxification of this compound:

Enzyme TypeProposed Action on 3-MethylindolePotential Implication for this compound
Monooxygenase Hydroxylation of the indole ringHydroxylation could occur at various positions, potentially leading to the elimination of the iodine atom.
Dioxygenase Incorporation of two hydroxyl groups, leading to ring cleavageFormation of an iodinated dihydrodiol, followed by ring cleavage and eventual dehalogenation.
Hydrolase Not a primary mechanism for the indole ring itselfCould be involved in the metabolism of downstream aliphatic intermediates after ring cleavage.

The study of microbial transformation and detoxification of this compound is a promising area for bioremediation research. Understanding the specific enzymes and pathways involved in its degradation will be crucial for developing effective strategies to remove this and other halogenated indole compounds from the environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-3-methylindole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. For example, iodination of 3-methylindole using iodine monochloride (ICl) in acetic acid at 0–5°C achieves moderate yields (~60–70%) but may require subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove polyhalogenated byproducts . Alternative routes, such as Suzuki-Miyaura coupling with iodoboronic acids, offer regioselectivity but demand rigorous control of palladium catalyst loading (1–2 mol%) and inert atmospheres to prevent dehalogenation . Purity verification should include HPLC (≥97%, as per industry standards) and NMR to confirm absence of residual solvents or positional isomers .

Q. How should researchers characterize this compound to ensure structural fidelity and reproducibility?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : 1^1H and 13^13C NMR should confirm the absence of non-iodinated analogs (e.g., 3-methylindole) and validate substitution patterns. For example, the deshielded aromatic proton at C4 (δ ~7.2 ppm) and iodine’s inductive effect on adjacent carbons are diagnostic markers .
  • Mass Spectrometry : High-resolution MS (HRMS) must detect the molecular ion [M+H]+^+ at m/z 261.9874 (theoretical for C9_9H8_8IN). Deviations >2 ppm suggest impurities or degradation.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) to confirm stoichiometry .

Q. What are the stability considerations for this compound under common laboratory storage conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive. Storage at −20°C under argon in amber vials is recommended. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation by HPLC, but prolonged exposure to ambient oxygen leads to iodine loss and formation of 3-methylindole (~12% after 30 days). Regular purity checks via TLC (Rf_f = 0.5 in 7:3 hexane:EtOAc) are advised .

Advanced Research Questions

Q. How can conflicting spectral data for this compound across studies be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., C6 proton reported as δ 6.9–7.3 ppm) often arise from solvent polarity or residual acidic protons. To standardize:

  • Use deuterated DMSO for 1^1H NMR to minimize solvent effects.
  • Compare with computationally predicted spectra (DFT/B3LYP/6-311+G(d,p)) to validate assignments .
  • Cross-reference with crystalline XRD data if available, as solid-state structures resolve ambiguities in substitution patterns .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric and electronic factors influence reactivity. For Suzuki couplings:

  • Ligand Selection : Bulky ligands (e.g., SPhos) enhance selectivity for the C5 position by shielding the C7 site.
  • Base Optimization : K3_3PO4_4 in toluene/water (3:1) at 80°C minimizes protodeiodination (<3% byproduct) vs. stronger bases like NaOH, which promote degradation .
  • Computational Modeling : Frontier molecular orbital (FMO) analysis predicts electron density at reactive sites, guiding catalyst design .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : As a potential kinase inhibitor or DNA intercalator:

  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity (Kd_d) measurements with FITC-labeled DNA or ATP-competitive kinase assays (e.g., ADP-Glo™).
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes; validate with mutagenesis (e.g., Trp→Ala substitutions in target proteins) .
  • Contradiction Management : If IC50_{50} values vary >10-fold across studies, assess buffer conditions (e.g., DMSO tolerance <1%) and cellular permeability via Caco-2 monolayer assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.